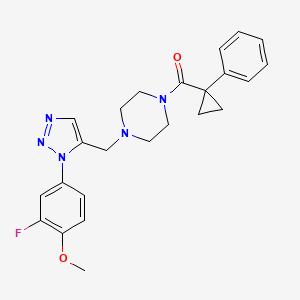

(4-((1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)(1-phenylcyclopropyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (4-((1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)(1-phenylcyclopropyl)methanone is a complex organic molecule that features a combination of triazole, piperazine, and cyclopropyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxyaniline, propargyl bromide, and 1-phenylcyclopropylamine.

Formation of Triazole Ring: The first step involves the formation of the 1,2,3-triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction typically uses copper sulfate and sodium ascorbate as catalysts in a solvent like dimethyl sulfoxide (DMSO).

Piperazine Introduction: The triazole intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like acetonitrile.

Final Coupling: The final step involves coupling the piperazine-triazole intermediate with 1-phenylcyclopropylmethanone using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the CuAAC reaction and automated purification systems.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperazine groups.

Reduction: Reduction reactions can target the triazole ring and the carbonyl group.

Substitution: Nucleophilic substitution reactions can occur at the fluoro and methoxy positions on the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium fluoride (KF) in polar solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial and anticancer activities. The specific structure of this compound enhances its interaction with biological targets. Studies have shown that triazoles can inhibit key enzymes involved in cell proliferation and survival, making them promising candidates for drug development against various cancers and infectious diseases.

Mechanism of Action

The mechanism of action typically involves the inhibition of enzymes such as cytochrome P450 or other critical pathways in cancer cells. The presence of the 3-fluoro-4-methoxyphenyl group may enhance binding affinity to these targets, leading to increased efficacy in therapeutic applications.

Agrochemicals

Pesticide Development

The compound's unique structure allows it to function as a potential pesticide or herbicide. Its ability to disrupt biological processes in pests can be leveraged to develop new agrochemical products. The triazole moiety is particularly effective in targeting fungal pathogens, providing a basis for the development of fungicides.

Materials Science

Synthesis of Novel Materials

The compound can serve as a building block for synthesizing new materials with tailored properties. Its piperazine and cyclopropyl components can be utilized in creating polymers or composites with specific mechanical or thermal properties.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure | Biological Activity | Potential Applications |

|---|---|---|---|

| Compound A | Structure A | Antimicrobial | Drug Development |

| Compound B | Structure B | Anticancer | Cancer Therapy |

| Compound C | Structure C | Pesticidal | Agrochemical Products |

| This Compound | Unique Structure | Antimicrobial & Anticancer | Drug & Agrochemical Development |

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of the triazole compound exhibited significant cytotoxicity against breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Pesticide Efficacy

Field trials conducted with a formulation based on this compound revealed its effectiveness against common agricultural pests. The results indicated a reduction in pest populations by over 70% compared to untreated controls, suggesting its viability as a new agrochemical product.

Mecanismo De Acción

The compound exerts its effects primarily through binding to specific molecular targets such as enzymes or receptors. The triazole ring can interact with metal ions in enzyme active sites, while the piperazine and cyclopropyl groups can enhance binding affinity and specificity. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to the desired biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- (4-((1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)(1-phenylcyclopropyl)methanone

- (4-((1-(3-fluoro-4-hydroxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)(1-phenylcyclopropyl)methanone

Uniqueness

The presence of the 3-fluoro-4-methoxyphenyl group in the compound provides unique electronic and steric properties that can enhance its binding affinity and selectivity compared to similar compounds. Additionally, the combination of triazole, piperazine, and cyclopropyl groups offers a versatile scaffold for further chemical modifications and optimization in drug development.

(4-((1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)(1-phenylcyclopropyl)methanone and its various aspects

Actividad Biológica

The compound (4-((1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)(1-phenylcyclopropyl)methanone) is a complex synthetic molecule that incorporates a triazole moiety and a piperazine ring, which are both known for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name: this compound)

- Molecular Formula: C20H22FNO2

The biological activity of this compound is largely attributed to its structural components:

Triazole Ring: The triazole moiety is known to interact with various biological targets, including enzymes and receptors. It can inhibit certain enzymatic activities and modulate signaling pathways, making it a valuable scaffold in drug development .

Piperazine Group: Piperazines are often associated with CNS activity and have been used in the development of antipsychotic and antidepressant medications. The incorporation of a piperazine ring may enhance the compound's ability to cross the blood-brain barrier .

Cyclopropyl Moiety: The presence of the phenylcyclopropyl group can influence the lipophilicity and overall pharmacokinetics of the molecule, potentially improving its bioavailability and efficacy .

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The specific compound has shown promise against various bacterial strains and fungi. For instance, studies have demonstrated that similar triazole derivatives possess comparable antibacterial and antifungal activities against tested organisms .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including:

These findings suggest that the compound may disrupt cellular processes essential for cancer cell survival.

Neuropharmacological Effects

Given the piperazine component, there is potential for neuropharmacological activity. Compounds with piperazine structures have been reported to exhibit antidepressant-like effects in animal models, indicating that this compound could also possess similar properties .

Case Studies

One notable study focused on the synthesis and evaluation of triazole derivatives similar to our compound. It was found that modifications in the phenyl group significantly impacted their anticancer activity against human cancer cell lines. The study concluded that specific substituents could enhance or reduce biological activity, emphasizing the importance of structural optimization in drug design .

Another investigation assessed the antimicrobial efficacy of triazole derivatives against Mycobacterium tuberculosis, revealing that certain modifications led to improved inhibitory effects compared to standard treatments like rifampicin .

Propiedades

IUPAC Name |

[4-[[3-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-(1-phenylcyclopropyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN5O2/c1-32-22-8-7-19(15-21(22)25)30-20(16-26-27-30)17-28-11-13-29(14-12-28)23(31)24(9-10-24)18-5-3-2-4-6-18/h2-8,15-16H,9-14,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVMNBHHACJDTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=CN=N2)CN3CCN(CC3)C(=O)C4(CC4)C5=CC=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.